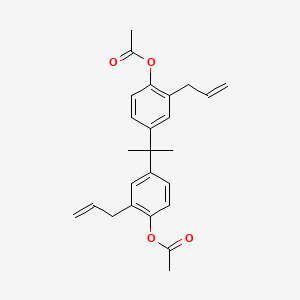

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate

Description

Properties

IUPAC Name |

[4-[2-(4-acetyloxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-7-9-19-15-21(11-13-23(19)28-17(3)26)25(5,6)22-12-14-24(29-18(4)27)20(16-22)10-8-2/h7-8,11-16H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTZQXNRNNDGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889264 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071466-61-9 | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071466-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071466619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1071466-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate, commonly referred to as a derivative of bisphenol A (BPA), has garnered attention due to its significant biological activities. This compound is characterized by its complex molecular structure, which contributes to its diverse interactions in biological systems.

- Chemical Formula : C25H28O4

- Molecular Weight : 420.49 g/mol

- CAS Number : 59215472

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its antioxidant and antimicrobial properties. Research indicates that derivatives of bisphenol A exhibit various degrees of biological efficacy.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that phenolic compounds can scavenge free radicals effectively. For instance:

- DPPH Assay Results : In various studies, phenolic compounds similar to this bisphenol derivative demonstrated significant scavenging activity against DPPH radicals. The antioxidant activity is often measured in terms of µM Trolox Equivalent (TE) per gram of extract.

| Compound | DPPH Scavenging Activity (µM TE/g) |

|---|---|

| Phenol Derivative A | 28.08 |

| Phenol Derivative B | 25.32 |

| Control (Soxhlet Extract) | 8.18 |

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar phenolic compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness varies based on the structure and concentration of the phenolic compound.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Case Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant potential of various phenolic compounds derived from natural sources. The findings indicated that the tested bisphenol derivatives exhibited superior antioxidant properties compared to synthetic antioxidants.

Case Study 2: Antimicrobial Efficacy

Research conducted by the National Institute of Health assessed the antimicrobial efficacy of bisphenol derivatives against common pathogens. The results demonstrated that these compounds could significantly reduce bacterial counts in vitro, suggesting potential applications in food preservation and medical settings.

Toxicological Considerations

Despite their beneficial properties, it is essential to consider the potential toxic effects associated with bisphenol compounds. Regulatory agencies have raised concerns regarding endocrine disruption and reproductive toxicity linked to BPA and its derivatives.

Summary of Toxicological Findings

- Reproductive Toxicity : Studies indicate that exposure to high concentrations may lead to adverse reproductive outcomes.

- Endocrine Disruption : Some research has highlighted the potential for these compounds to mimic estrogen and interfere with hormonal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrabromobisphenol A Diacetate (TBBPA Diacetate)

- CAS No.: 33798-02-6

- Molecular Formula : C₁₉H₁₆Br₄O₄

- Key Differences: TBBPA diacetate incorporates four bromine atoms at the 3,5-positions of each phenyl ring, significantly increasing its molecular weight (632.84 g/mol) and flame-retardant properties . Unlike the target compound, TBBPA diacetate is primarily used as a flame retardant in electronics and plastics.

Bisphenol A (BPA)

- CAS No.: 80-05-7

- Molecular Formula : C₁₅H₁₆O₂

- Key Differences : BPA lacks acetyl and propenyl groups, retaining hydroxyl moieties that confer endocrine-disrupting activity. BPA’s estrogenic effects have led to regulatory restrictions, whereas the acetylated derivative (target compound) shows reduced endocrine activity due to blocked hydroxyl groups . Hydrolysis of the target compound in biological systems could theoretically release BPA, necessitating further studies on metabolic pathways .

Phenol, 4,4'-(1,2-ethanediyl)bis[2-methoxy-, diacetate (CAS 22675-90-7)

- Molecular Formula : C₂₀H₂₂O₆

- Key Differences : This compound replaces the isopropylidene bridge with an ethylene group and introduces methoxy substituents. It has a higher predicted boiling point (430.2°C ) and density (1.170 g/cm³ ) compared to the target compound (312.36 g/mol ), suggesting differences in thermal stability and solubility .

Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)- (CAS 1745-89-7)

- Molecular Formula : C₂₁H₂₄O₂

- Key Differences : This analog lacks acetyl groups but retains propenyl substituents, resulting in a lower molecular weight (308.42 g/mol ) and higher logP (5.60 ), indicative of increased lipophilicity. It is analyzed via reverse-phase HPLC, demonstrating distinct chromatographic behavior compared to acetylated derivatives .

Data Table: Comparative Analysis of Key Properties

Research Findings

- Synthesis : The target compound is synthesized via acetylation of BPA derivatives under reflux conditions using dioxane as a solvent, as described in analogous protocols .

- Toxicity : While TBBPA diacetate shows negligible neurotoxicity, the target compound’s safety profile remains understudied. Hydrolysis studies are critical to assess BPA release .

- Analytical Methods: Reverse-phase HPLC with columns like Newcrom R1 effectively separates structurally similar bisphenol derivatives, aiding in purity assessment .

Preparation Methods

Synthesis of the Bisphenol Core with Allyl Groups

The core structure, 4,4'-(1-methylethylidene)bisphenol, is functionalized at the 2-position of each phenol ring with a 2-propen-1-yl (allyl) group. This is typically achieved through a selective allylation reaction:

- Starting materials: Bisphenol A (4,4'-(1-methylethylidene)diphenol) and allyl halide (commonly allyl bromide or chloride).

- Reaction conditions: The allylation is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetone) under reflux conditions.

- Mechanism: The phenolic hydroxyl groups are deprotonated by the base to form phenolate ions, which then undergo nucleophilic substitution with the allyl halide to install the allyl groups at the ortho position relative to the hydroxyl.

Acetylation to Form Diacetate Esters

Following allylation, the phenolic hydroxyl groups are acetylated to form the 1,1'-diacetate derivative:

- Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent.

- Catalysts: Pyridine or triethylamine often serve as catalysts and acid scavengers.

- Conditions: The reaction is typically performed at low to moderate temperatures (0–50°C) to avoid side reactions.

- Outcome: The hydroxyl groups are converted to acetate esters, improving the compound's stability and modulating its release properties in encapsulation applications.

Purification and Characterization

- Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and side products.

- Characterization: The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Infrared (IR) spectroscopy to verify ester formation.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) for purity assessment.

Research Findings and Data Summary

While direct experimental data specific to this compound's preparation are limited in open literature, patent literature related to encapsulates containing this compound provides insights into its synthesis and application. For instance, US Patent Application US20130039962A1 describes encapsulates where similar bisphenol derivatives are used as core materials, highlighting the importance of precise functionalization and acetylation for controlled release triggered by stimuli such as light or temperature.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Allylation | Bisphenol A, allyl bromide, K2CO3, DMF | Install 2-(2-propen-1-yl) groups | Reflux, inert atmosphere preferred |

| Acetylation | Acetic anhydride, pyridine, 0–50°C | Convert hydroxyls to acetate esters | Control temperature to avoid side reactions |

| Purification | Recrystallization or chromatography | Remove impurities | Solvent choice affects yield and purity |

| Characterization | NMR, IR, MS, HPLC | Confirm structure and purity | Essential for quality control |

Analysis of Preparation Methods

- Efficiency: The allylation step is generally high-yielding under optimized conditions, but care must be taken to prevent over-alkylation or side reactions.

- Selectivity: Ortho-allylation is favored due to the directing effect of the phenolic hydroxyl, but reaction conditions must be controlled to avoid para-substitution.

- Acetylation: This step is straightforward but requires careful control of reaction time and temperature to prevent hydrolysis or incomplete acetylation.

- Scalability: The methods described are amenable to scale-up for industrial production, especially when using continuous flow reactors for better temperature and reaction control.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via acetylation of bisphenol A derivatives. Key steps include:

- Acetylation : Reacting the parent phenol with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) under reflux .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the diacetate product .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (80–100°C) and molar ratios (1:2 phenol-to-anhydride) to improve yield .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize this compound?

- Methodology :

- 1H/13C NMR : Identify acetyl groups (δ ~2.3 ppm for CH₃, δ ~168–170 ppm for carbonyl carbons) and allyl protons (δ ~5.0–6.0 ppm for CH₂=CH₂) .

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and phenolic O-H absence (if fully acetylated) .

- HRMS : Validate molecular formula (C₂₃H₂₄O₆) with exact mass (e.g., m/z 396.1521 [M+H]⁺) .

Q. What are the compound’s critical physicochemical properties (solubility, stability) relevant to experimental design?

- Data :

- Solubility : Soluble in acetone, DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .

- Thermal Stability : Decomposes above 200°C; store at 4°C under inert gas to prevent hydrolysis .

- Density : 1.170 g/cm³ (predicted) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in derivatives of this compound?

- Methodology :

- Conformational Analysis : Use DFT (B3LYP/6-31G*) to optimize geometries and calculate NMR chemical shifts for comparison with experimental data .

- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with theoretical spectra (TD-DFT) to assign absolute configurations .

- Molecular Dynamics : Simulate solvent interactions to predict stability in different media .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity (e.g., cytotoxicity, enzyme inhibition)?

- Methodology :

- In Vitro Assays : Test derivatives against cancer cell lines (e.g., HeLa, HL60) using MTT assays. For example, IC₅₀ values <10 µM indicate potent cytotoxicity .

- COX-2 Inhibition : Use enzymatic assays (e.g., fluorometric kits) to measure inhibition (IC₅₀ ~3.3 µM reported for related diacetates) .

- QSAR Modeling : Corrogate substituent effects (e.g., allyl vs. methoxy groups) with bioactivity using multivariate regression .

Q. How can environmental risk assessments evaluate the persistence and toxicity of this compound?

- Methodology :

- Degradation Studies : Perform hydrolysis (pH 4–9) and photolysis (UV light) to assess half-life. Esters typically hydrolyze faster under alkaline conditions .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to determine LC₅₀/EC₅₀ values .

- Regulatory Compliance : Reference EPA guidelines (e.g., TSCA §721.11387) for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.